N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide
Description
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-21-16-6-1-2-7-17(16)32-23(20(21)13-8-9-18-19(11-13)31-12-30-18)24-22(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZRJAUWUAOSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Chromone Core: The chromone core can be synthesized via the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Coupling Reactions: The benzodioxole and chromone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired product.
Nitration: The final step involves the nitration of the coupled product to introduce the nitro group, followed by amidation to form the nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides to form amino derivatives.
Substitution: The benzodioxole and chromone moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It affects the mitotic spindle assembly checkpoint, leading to the activation of apoptotic pathways and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives have been investigated for their biological activities, including antioxidant and antidiabetic properties.
Uniqueness
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide stands out due to its unique combination of structural motifs, which confer distinct biological activities and make it a valuable compound for further research and development.
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and research findings.
This compound exhibits a unique ability to interact with various enzymes and proteins, primarily through modulation of microtubule dynamics. Its interaction with tubulin plays a crucial role in its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C21H13N3O5 |
| Molecular Weight | 391.34 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Stability | Stable under ambient conditions |
2. Cellular Effects
The compound significantly influences cellular functions by inducing mitotic blockade, which ultimately leads to apoptosis in cancer cells. This effect is mediated through alterations in cell signaling pathways and gene expression.
The primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation essential for cell division. This action results in significant cytotoxic effects against various cancer cell lines.
3. Research Findings
Several studies have investigated the biological activity of this compound:
- Study A : A recent study demonstrated that this compound inhibits the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The study attributed this effect to the compound's ability to stabilize microtubules, thereby preventing normal mitotic progression.
- Study B : Another investigation focused on the compound's apoptotic effects. It was shown to activate caspase pathways leading to programmed cell death in treated cancer cells.
Case Study 1: In Vitro Analysis
In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound induces oxidative stress within cells, contributing to its cytotoxic effects. The generation of reactive oxygen species (ROS) was observed upon treatment, suggesting a multi-faceted approach to inducing apoptosis.
5. Conclusion and Future Directions
This compound demonstrates promising biological activity through its interactions with tubulin and subsequent effects on cellular processes. Future research should focus on:
- Elucidating the detailed molecular pathways involved in its action.
- Exploring its efficacy in vivo.
- Investigating potential synergistic effects with other therapeutic agents.
This compound represents a valuable lead for developing new anticancer therapies targeting microtubule dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
